Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14F3NO3 and its molecular weight is 253.22 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its trifluoroacetyl and piperidine moieties. These interactions can influence the activity of enzymes by either inhibiting or activating them. For instance, the trifluoroacetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby affecting their catalytic activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoroacetyl group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to oxidative stress, inflammation, or apoptosis in cells. It is important to determine the threshold effects and safe dosage ranges for this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are involved in the metabolism of other compounds. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOKFHOYQQYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.